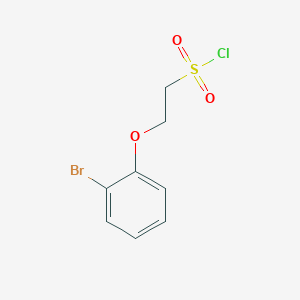
2-(2-Bromophenoxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8BrClO3S. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-bromophenol with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like pyridine, nucleophiles such as amines, and solvents like dichloromethane. Reaction conditions typically involve moderate temperatures and controlled environments to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives .
Scientific Research Applications
2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is utilized in several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical synthesis processes to create new compounds with desired properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromophenyl)ethane-1-sulfonyl chloride
- 2-(2-Bromophenyl)ethene-1-sulfonyl chloride
Uniqueness
2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is unique due to its specific structure, which includes both a bromophenoxy group and a sulfonyl chloride group. This combination of functional groups provides distinct reactivity patterns compared to similar compounds, making it valuable for specific applications in chemical synthesis and research .
Properties
Molecular Formula |
C8H8BrClO3S |
|---|---|
Molecular Weight |
299.57 g/mol |
IUPAC Name |
2-(2-bromophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H8BrClO3S/c9-7-3-1-2-4-8(7)13-5-6-14(10,11)12/h1-4H,5-6H2 |
InChI Key |
ADBIIGQVSAUBKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCS(=O)(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


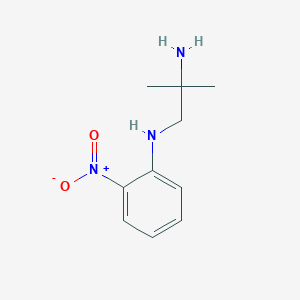
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B13536988.png)
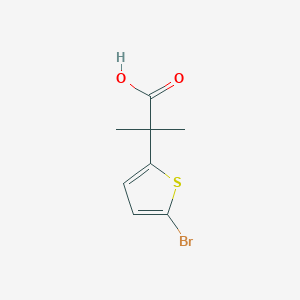
![1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine](/img/structure/B13537002.png)
![N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide](/img/structure/B13537004.png)
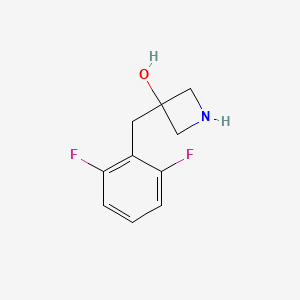
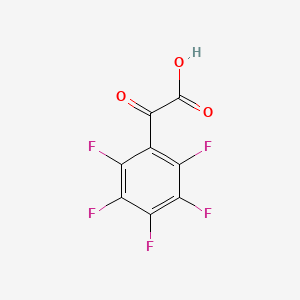
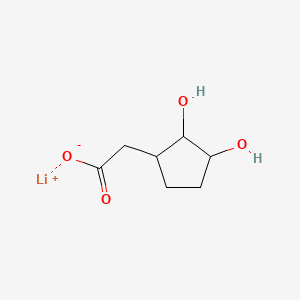
![(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13537031.png)
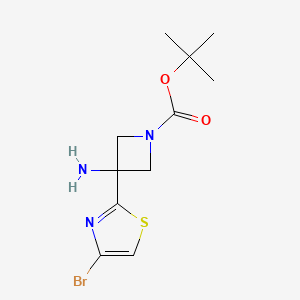

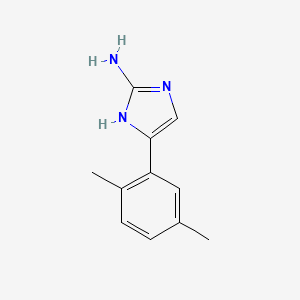
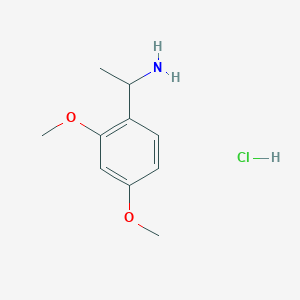
![2-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol](/img/structure/B13537056.png)
